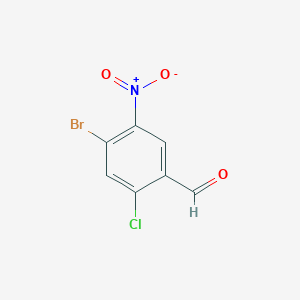
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the CAS Number: 1946021-36-8 . It has a molecular weight of 240.57 and its linear formula is C8H15BRCLN .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine hydrochloride is represented by the linear formula C8H15BRCLN . The average mass is 204.107 Da .Physical And Chemical Properties Analysis
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine hydrochloride has a density of 1.5±0.1 g/cm^3 . Its boiling point is 193.0±35.0 °C at 760 mmHg . The vapour pressure is 0.5±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.9±3.0 kJ/mol . The flash point is 70.5±25.9 °C . The index of refraction is 1.537 . The molar refractivity is 33.8±0.3 cm^3 .Aplicaciones Científicas De Investigación
Neurological Studies
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine has been studied for its neurological effects, particularly in the context of parkinsonism. For example, Langston et al. (1983) investigated the development of parkinsonism in humans due to a product of meperidine-analog synthesis that included this compound. The study revealed that the chemical selectively damages cells in the substantia nigra, which is associated with Parkinson's disease. This highlights the compound's relevance in studying neurodegenerative diseases and potentially developing therapeutic strategies or understanding disease mechanisms (Langston et al., 1983).
Occupational Health
The compound has also been a subject of interest in occupational health due to its use in industrial applications. A study reported by MMWR in 2008 examined the neurologic illness associated with occupational exposure to the solvent 1-bromopropane, which shares a bromopropane group with 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine. It emphasized the potential health risks and neurotoxicity associated with exposure to compounds like 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine in industrial settings, especially in dry cleaning and other workplaces (MMWR, 2008).
Biomarker Studies
In the field of cancer research, Riccardi et al. (1988) used a bromodeoxyuridine (BrdUrd) infusion method coupled with flow cytometry to study cell kinetics in human malignancies. This method, which involves a bromine-containing compound similar in some respects to 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine, was used to measure DNA synthesis in proliferating cells, highlighting the potential of bromine-containing compounds in diagnostic and therapeutic research (Riccardi et al., 1988).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-1-propyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN/c1-2-5-10-6-3-8(9)4-7-10/h3H,2,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFUFWOTLOTEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)


![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B1522367.png)
![tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1522368.png)



![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)

